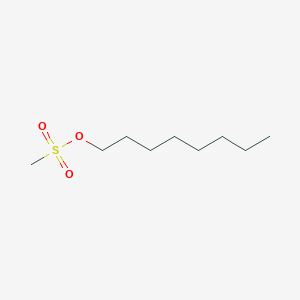

Octyl methanesulfonate

Beschreibung

Significance of Octyl Methanesulfonate (B1217627) in Organic Chemistry Research

Octyl methanesulfonate is primarily recognized for its role as an alkylating agent and its use in studies of nucleophilic substitution reactions. The methanesulfonate group (mesylate, OMs) is an excellent leaving group, a quality that makes the compound reactive and thus a suitable substrate for investigating the kinetics and stereochemistry of substitution reactions. masterorganicchemistry.com The long octyl chain provides solubility in a range of organic solvents, a practical advantage for many experimental setups. cymitquimica.com

Historical Perspectives on Alkyl Sulfonates in Mechanistic Studies

Alkyl sulfonates, including tosylates and mesylates, became crucial tools for physical organic chemists in the mid-20th century as they sought to understand the nuances of nucleophilic substitution (SN1 and SN2) and elimination reactions. masterorganicchemistry.com Unlike alkyl halides, the synthesis of alkyl sulfonates from alcohols proceeds with retention of stereochemistry at the carbon center, providing a stereochemically defined starting material. masterorganicchemistry.com This characteristic was instrumental in classic studies that unraveled the stereochemical outcomes of substitution reactions, such as the complete inversion of configuration observed in the SN2 reaction of 2-octyl methanesulfonate. shsbnu.net

Contemporary Research Relevance of this compound

Modern research continues to employ this compound and its derivatives. It serves as a reactant in the synthesis of more complex molecules and in the study of reaction kinetics under various conditions, including phase-transfer catalysis. acs.org Furthermore, the principles established through the study of simple molecules like this compound are foundational to understanding more complex biological and materials science systems where sulfonate esters play a role. nih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

octyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3S/c1-3-4-5-6-7-8-9-12-13(2,10)11/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRJPLADOIKKOGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472848 | |

| Record name | OCTYL METHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-52-8 | |

| Record name | OCTYL METHANESULFONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of Octyl Methanesulfonate

Established Synthetic Pathways for Octyl Methanesulfonate (B1217627)

The synthesis of octyl methanesulfonate is primarily achieved through the methanesulfonylation of corresponding octanol (B41247) derivatives. This transformation is a fundamental process in organic chemistry, converting an alcohol into a good leaving group for subsequent nucleophilic substitution reactions.

The most common method for preparing this compound involves the reaction of an octanol with methanesulfonyl chloride. This process, often referred to as mesylation, transforms the hydroxyl group into a mesylate ester.

The direct sulfonylation of an alcohol like octanol with methanesulfonyl chloride is a widely employed method. oup.com The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. A common procedure involves dissolving the alcohol (e.g., 1-octanol (B28484) or 2-octanol) and a tertiary amine base, such as triethylamine (B128534), in an anhydrous solvent like dichloromethane. patsnap.comshsbnu.net Methanesulfonyl chloride is then added, often at reduced temperatures (e.g., in an ice bath), to control the reaction's exothermicity. patsnap.com The reaction mixture is stirred for a period to ensure complete conversion, after which it is worked up to isolate the this compound product. patsnap.com This method is effective for producing both primary and secondary octyl methanesulfonates. patsnap.comthieme-connect.de

A representative synthesis of 1-octyl methanesulfonate is detailed in the table below. patsnap.com

| Reagent | Molar Amount | Quantity | Role |

| 1-Octanol | 40 mmol | 6.3 mL | Substrate |

| Triethylamine | 56 mmol | 8 mL | Base |

| Methanesulfonyl Chloride | 46 mmol | 3.7 mL | Reagent |

| Dichloromethane (CH₂Cl₂) | - | 30 mL | Solvent |

| This table outlines a typical laboratory-scale synthesis of 1-octyl methanesulfonate. The reaction is performed under a nitrogen atmosphere with strong stirring. patsnap.com |

While stoichiometric amounts of amines like pyridine (B92270) or triethylamine are traditionally used, modern methods have focused on using catalytic amounts of amines to improve efficiency and simplify purification. oup.comcapes.gov.br One approach uses a combination of a catalytic amount (0.05-0.10 molar equivalents) of a sterically unhindered tertiary amine (e.g., triethylamine, trimethylamine) and a stoichiometric amount of a solid inorganic base like potassium carbonate. oup.comresearchgate.net This system avoids the formation of large quantities of ammonium (B1175870) halide byproducts, which can lead to undesirable side reactions. oup.com

Another advanced method employs a dual-catalyst system, such as triethylamine combined with a catalytic quantity of trimethylamine (B31210) hydrochloride (Me₃N·HCl), which demonstrates a clear synergistic effect, leading to higher reaction rates. capes.gov.br For large-scale and green chemistry applications, sulfonylation has been successfully performed in water. researchgate.netrsc.org This Schotten-Baumann-type reaction uses potassium hydroxide (B78521) (KOH) to maintain a pH of around 10, preventing the hydrolysis of the sulfonyl chloride, along with a catalytic amount of a lipophilic tertiary amine like triethylamine or N,N-dimethylbutylamine to facilitate the reaction. researchgate.netrsc.org

| Catalytic System | Key Components | Solvent | Advantages |

| Combined Base | Catalytic Tertiary Amine + K₂CO₃ | Organic (e.g., MIK) | Reduces waste, avoids undesirable halide byproducts. oup.comresearchgate.net |

| Dual Amine Catalyst | Et₃N + Catalytic Me₃N·HCl | Organic (e.g., Toluene) | High reaction rate, operational simplicity. capes.gov.br |

| Aqueous System | KOH + Catalytic Tertiary Amine | Water | Green chemical process, suitable for primary alcohols. researchgate.netrsc.org |

| This table summarizes modern catalytic approaches to the methanesulfonylation of alcohols. |

The primary precursors for the synthesis of this compound are the corresponding alcohol and a sulfonylating agent. patsnap.com The most common alcohol precursors are 1-octanol and 2-octanol (B43104). patsnap.comshsbnu.net The standard sulfonylating agent is methanesulfonyl chloride (MsCl). orgsyn.org Methanesulfonyl chloride itself is typically prepared on an industrial scale by reacting methanesulfonic acid with thionyl chloride or through the chlorination of compounds like methyl thiocyanate. orgsyn.org

This compound, once synthesized, serves as a valuable precursor for a variety of other compounds. Its utility stems from the methanesulfonate group being an excellent leaving group in Sₙ2 reactions. For instance, (R)-2-octyl methanesulfonate can be converted into (+)-(S)-2-chlorooctane with inversion of stereochemistry by reacting it with potassium chloride. thieme-connect.de This highlights the role of this compound as a key intermediate in the functional group interconversion of alcohols to other classes of compounds. thieme-connect.de

Methanesulfonylation of Octanol Derivatives

Stereoselective Synthesis Utilizing this compound Intermediates

While this compound itself is achiral, its formation from chiral alcohols or its use as an intermediate in the synthesis of complex chiral targets is a critical application. Specifically, methanesulfonate intermediates are pivotal in stereoselective routes to potent enzyme inhibitors.

N-Octyl-β-valienamine (NOV) and its diastereomer, N-octyl-4-epi-β-valienamine (NOEV), are powerful chemical chaperones investigated for the treatment of lysosomal storage disorders. nih.govrsc.org The stereoselective synthesis of these molecules often relies on methanesulfonate intermediates to control stereochemistry.

In a notable synthesis of NOEV starting from naturally abundant (−)-shikimic acid, a methanesulfonate intermediate plays a crucial role. nih.govrsc.org The synthesis does not use this compound to introduce the octyl group; rather, a hydroxyl group on a complex, chiral carbocyclic intermediate is converted to a methanesulfonate. rsc.org This mesylate then facilitates a subsequent key transformation with high stereocontrol.

The key steps in the synthesis of NOEV are outlined below: nih.govrsc.orgrsc.org

A complex alcohol intermediate (compound 11 ) is synthesized in multiple steps from (−)-shikimic acid.

This alcohol is then treated with methanesulfonyl chloride in the presence of trimethylamine and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP) to yield the corresponding methanesulfonate (compound 12 ). This step proceeds in high yield (90%). rsc.orgrsc.org

The methanesulfonate group in compound 12 acts as an excellent leaving group, which is then displaced by an azide (B81097) nucleophile in a subsequent step to form an azido (B1232118) compound (compound 13 ). nih.govrsc.org

After several further transformations, the N-octyl group is introduced near the end of the synthesis via reductive amination using octanal. rsc.org

| Step | Precursor | Reagents | Product | Yield | Purpose of Mesylation |

| Mesylation | Intermediate Alcohol 11 | MsCl, Et₃N, cat. DMAP | Methanesulfonate 12 | 90% | To convert a hydroxyl into a good leaving group for subsequent Sₙ2 reaction. nih.govrsc.orgrsc.org |

| Azidation | Methanesulfonate 12 | AcOH/DBU, Toluene (B28343) | Azide 13 | 84% | Stereospecific introduction of a nitrogen-containing functional group. nih.govrsc.org |

| This table details the critical role of a methanesulfonate intermediate in the stereoselective synthesis of the core structure of N-octyl-4-epi-β-valienamine. nih.govrsc.org |

Diastereoselective Control in Complex Molecule Synthesis

Diastereoselectivity, the preferential formation of one diastereomer over another, is a critical aspect of synthesizing complex molecules, as it dictates the three-dimensional arrangement of atoms and, consequently, the molecule's properties and biological activity. numberanalytics.com The control of stereochemistry can be achieved through various strategies, including substrate control, reagent control, and adjusting reaction conditions like solvent and temperature. numberanalytics.comorganic-chemistry.org

In the context of reactions involving methanesulfonates, achieving high diastereoselectivity is often crucial for the successful synthesis of intricate target molecules. For instance, in the total synthesis of (+)-Neopeltolide, the Lewis acid-assisted diastereoselective allylation of a MOM-protected 3-hydroxylhexanal was investigated. It was discovered that hydrated scandium triflate was key to achieving high 1,3-anti-diastereoselectivity (d.r. 94:6). mdpi.com The use of an anhydrous catalyst, in contrast, resulted in only modest diastereocontrol. mdpi.com This highlights the profound impact that subtle changes in reagents can have on the stereochemical outcome of a reaction. The observed 1,3-anti-selectivity in this transformation is explained by the Reetz chelate model of asymmetric induction. mdpi.com

The conversion of an alcohol to a good leaving group, such as a mesylate, is a common step in complex molecule synthesis. This transformation itself must proceed without compromising the existing stereochemistry. The reaction of an alcohol with methanesulfonyl chloride (MsCl) to form a mesylate typically proceeds with retention of configuration at the carbon atom bearing the hydroxyl group, as the C-O bond of the alcohol is not broken during this process. libretexts.org This is a crucial feature for maintaining stereochemical integrity during a synthetic sequence.

The subsequent reactions of the resulting mesylate, often nucleophilic substitutions, are where diastereoselectivity becomes a major consideration. For example, the conversion of a mesylate to an azide via nucleophilic substitution with sodium azide proceeds with inversion of configuration, a key step in the synthesis of versatile 1,2-cis-diamines. ncl.res.in

Role of this compound in Chiral Auxiliary Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. york.ac.ukuniurb.it After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. york.ac.uk This strategy is a powerful tool for asymmetric synthesis.

While direct examples of this compound itself acting as a chiral auxiliary are not prevalent in the literature, the underlying principles of using sulfonate esters are relevant. The formation of a mesylate from a chiral alcohol is a key step in many synthetic routes that employ chiral pool starting materials or chiral auxiliaries. The mesylate group serves as an excellent leaving group, facilitating nucleophilic substitution reactions that are central to many asymmetric strategies.

For instance, a chiral alcohol can be converted to its corresponding mesylate. The resulting mesylate, now activated for substitution, can react with a nucleophile. The stereochemical outcome of this substitution is often predictable (typically inversion of configuration), allowing for the controlled introduction of a new stereocenter.

The broader class of mesylates plays a significant role in methodologies that establish stereocenters. For example, N-mesyl amides have been shown to be highly reactive in decarbonylative Suzuki cross-coupling reactions, demonstrating greater reactivity than other amide classes. figshare.com This highlights the activating role of the mesyl group, which can be leveraged in complex synthetic strategies.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.org These principles are increasingly being applied to the synthesis of fundamental organic compounds like this compound.

Water-Mediated and Solvent-Free Mesylation Protocols

Traditional mesylation reactions often employ organic solvents, which can be toxic and environmentally harmful. jmchemsci.com To address this, researchers have developed more sustainable methods.

An efficient water-solvent method for the mesylation of primary alcohols, including 1-octanol to form this compound, has been developed. researchgate.netrsc.orgrsc.org This Schotten-Baumann-type reaction is promoted by potassium hydroxide (KOH) and a catalytic amount of a tertiary amine, such as triethylamine or N,N-dimethylbutylamine. researchgate.netrsc.org A key aspect of this protocol is maintaining the pH of the reaction mixture around 10 using a pH controller. researchgate.netrsc.orgrsc.org This prevents the premature hydrolysis of the methanesulfonyl chloride (MsCl), ensuring high yields of the desired mesylate. researchgate.netrsc.org This method represents the first example of catalytic sulfonylation using sulfonyl chlorides in water, making it a greener alternative to conventional procedures. rsc.org

Solvent-free approaches have also been explored for sulfonylation reactions. For example, the tosylation of alcohols and phenols has been successfully carried out by grinding the reactants with a heteropolyacid catalyst in a mortar and pestle at room temperature. cdnsciencepub.com Such solvent-free methods offer significant advantages in terms of reduced waste and simplified workup procedures. jmchemsci.com Microwave-assisted synthesis without a solvent has also proven effective for the acylation of alcohols, thiols, and amines, often leading to high yields in short reaction times. jmchemsci.com

Catalytic System Development for Enhanced Efficiency

The development of efficient catalytic systems is a cornerstone of green chemistry, aiming to improve reaction rates and selectivity while minimizing waste.

In the water-mediated mesylation of primary alcohols, the choice of amine catalyst is important. rsc.org While N,N-dimethylbenzylamine is effective for tosylation, N,N-dimethylbutylamine and triethylamine were found to be more effective for mesylation. rsc.org This suggests a different reaction mechanism for mesylation, likely proceeding through a sulfene (B1252967) intermediate. rsc.org

The use of palladium-based catalysts has enabled the cross-coupling of aryl mesylates with amides, providing a route to N-aryl amides. organic-chemistry.org Aryl mesylates are advantageous substrates due to their stability, cost-effectiveness, and better atom economy compared to other sulfonates like tosylates. organic-chemistry.org Furthermore, photoredox/nickel dual catalysis has been successfully used for the cross-coupling of aryl and alkyl mesylates, which can be generated from abundant alcohol feedstocks. chemrxiv.org

Heteropolyacids have been demonstrated as effective catalysts for the solvent-free tosylation of alcohols and phenols, highlighting the potential for solid acid catalysts to replace traditional, more hazardous reagents. cdnsciencepub.com

Energy-Efficient Techniques in Synthetic Transformations

Reducing energy consumption is a key goal of green chemistry. reagent.co.uk Microwave irradiation and ultrasound have emerged as powerful tools for accelerating organic reactions, often leading to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating. organic-chemistry.orglew.ro

Microwave-Assisted Synthesis: Microwave energy provides rapid and efficient heating, often resulting in dramatic rate enhancements. organic-chemistry.org This technique has been successfully applied to various reactions involving mesylates. For example, the conversion of mesylates to azides, a key step in the synthesis of 1,2-cis-diamines, is significantly faster under microwave irradiation. ncl.res.in Microwave-assisted alcoholysis of α-methanesulfonyloxy-benzylphosphonates has also been shown to be much more efficient than conventional heating, leading to complete conversion in a fraction of the time. acs.org The functionalization of multi-walled carbon nanotubes using microwave-assisted methods is also faster and provides a high degree of functionalization compared to conventional techniques. mdpi.com

Ultrasonic Irradiation: Sonochemistry, the application of ultrasound to chemical reactions, can also enhance reaction rates and yields. lew.ronih.gov The energy from ultrasonic waves creates acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—which generates localized high temperatures and pressures, accelerating chemical transformations. nih.gov Ultrasound has been used to promote the formation of a key alkenylazide from a mesylate in 95% yield, a critical step in the synthesis of (+)-dihydropinidine. nih.gov It has also been shown to enhance enzyme-catalyzed esterification of sugars and the TEMPO-mediated oxidation of alcohols. organic-chemistry.org

Utilization of Renewable Feedstocks and Atom Economy Principles

The use of renewable feedstocks and the adherence to the principle of atom economy are central tenets of green chemistry. libretexts.orggappeptides.com

Renewable Feedstocks: The seventh principle of green chemistry encourages the use of renewable raw materials whenever feasible. gappeptides.com Bio-based feedstocks, derived from sources like plant biomass, lignocellulose, and fats and oils, offer a sustainable alternative to petroleum-based starting materials. researchgate.netrsc.org For instance, 2-MeTHF, a green solvent derived from waste agricultural products, is an example of a renewable resource being utilized in chemical synthesis. gappeptides.com While the direct synthesis of this compound from a renewable feedstock is not explicitly detailed in the provided context, the precursor, 1-octanol, can potentially be derived from biological sources. The broader movement towards xylochemistry—the use of bio-based molecules from renewable sources—is gaining traction for the synthesis of a wide range of chemicals. researchgate.net

Atom Economy: Atom economy, a concept developed by Barry Trost, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org Reactions with high atom economy are inherently "greener" as they generate less waste.

The synthesis of mesylates and their subsequent reactions can be evaluated from an atom economy perspective. For example, the palladium-catalyzed cross-coupling of amides and aryl mesylates is noted for the superior atom economy of mesylates compared to tosylates. organic-chemistry.org Dehydrogenative C-H/O-H coupling represents an atom-economical strategy for forming C-O bonds, as it avoids the use of pre-functionalized substrates. researchgate.net Similarly, the synthesis of thioesters from carboxylic acids and thiols promoted by methanesulfonic anhydride (B1165640) is presented as a step- and atom-economical process. ias.ac.in

By focusing on catalytic reactions, utilizing renewable starting materials, and designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, the synthesis of compounds like this compound can be made significantly more sustainable.

Industrial and Scalable Synthesis Considerations in Research

The industrial production of this compound and its scalability are primarily driven by its application as a key intermediate in the synthesis of other chemical compounds and its use in various industrial formulations. cymitquimica.com Research into scalable synthesis methodologies focuses on efficiency, cost-effectiveness, operational simplicity, and environmental considerations. google.com

The principal method for synthesizing this compound is the esterification of 1-octanol with methanesulfonyl chloride. This reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct.

A common laboratory and industrial approach involves the use of a tertiary amine base and a suitable solvent. google.com For instance, a method for preparing a methanesulfonate derivative involves reacting the corresponding alcohol with methanesulfonyl chloride in the presence of triethylamine. google.com

Challenges in traditional methods, particularly those using pyridine as both a solvent and a base, include the formation of pyridine hydrochloride. This byproduct can act as a chloride nucleophile, leading to the conversion of the desired methanesulfonate product into an alkyl chloride, thereby reducing the yield. google.com To address these issues, research has focused on alternative catalytic systems that are more reactive, economical, and environmentally benign for industrial applications. google.com

One patented method highlights a significant improvement over the conventional pyridine solvent method by using a combination of triethylamine (Et₃N) and a dimethylamino-substituted amine (RNMe₂) as catalysts. This approach has been shown to be highly efficient, minimizing the formation of chlorinated byproducts. google.com

The transition from batch processing to continuous flow systems is another key consideration in modern industrial synthesis. Continuous flow reactors offer enhanced control over reaction parameters such as temperature and mixing, which can lead to improved reproducibility and safety, crucial aspects for large-scale production.

Furthermore, the use of this compound as a starting material in processes like electrochemical fluorination underscores its availability for industrial-scale applications. In such processes, alkyl methanesulfonates are considered easier to handle compared to other reagents. google.com Research has also explored novel reaction environments, such as supercritical carbon dioxide, for reactions involving this compound, indicating an ongoing effort to develop more advanced and sustainable manufacturing processes. unive.it

The following table summarizes findings from research focused on scalable synthesis methods.

| Catalyst System | Solvent | Substrates | Key Findings | Reference |

| Et₃N and RNMe₂ | Not specified | 1-octanol, Methallyl alcohol | Showed higher tolylation efficiency and significantly reduced conversion to chloride compared to the traditional pyridine method. Deemed superior for both laboratory and industrial applications due to reactivity, economy, and operability. | google.com |

| Triethylamine (TEA) | Dichloromethane (DCM) | 2-(4-octylphenyl)ethanol, Methanesulfonyl chloride | Successfully produced the methanesulfonate derivative as an intermediate in a multi-step synthesis. | google.com |

| Immobilized NaHSO₄/SiO₂ | Ethyl acetate (B1210297) | 2-(4-Hydroxyphenyl)ethanol | Used as a solid promoter for an initial acetylation step, followed by further reactions to produce a methanesulfonate derivative. | google.com |

| Triethylammonium mesylate and Methanesulfonic acid | Dichloromethane | Terpinolene epoxide | Catalyzed the isomerization of the epoxide, demonstrating the use of methanesulfonic acid derivatives in catalytic systems. | google.com |

Mechanistic Investigations of Reactions Involving Octyl Methanesulfonate

Nucleophilic Substitution Reactions (S-N-1/S-N-2)

The solvolysis of 2-octyl sulfonates, including octyl methanesulfonate (B1217627), has been a focal point for clarifying the mechanisms of substitution at secondary carbon atoms. These reactions often exhibit characteristics that are intermediate between the well-defined S-N-1 and S-N-2 mechanisms, leading to the concept of a "borderline" mechanism.

Stereochemical Outcomes in Solvolysis Reactions of 2-Octyl Sulfonates

The stereochemistry of the products formed during the solvolysis of 2-octyl sulfonates provides critical evidence for the operative reaction mechanism.

In many instances, the solvolysis of 2-octyl methanesulfonate proceeds with a high degree of inversion of configuration. For example, the solvolysis of optically active 2-octyl methanesulfonate in pure water yields 2-octanol (B43104) with a complete inversion of stereochemistry. shsbnu.net Similarly, solvolysis in pure methanol (B129727) results in the formation of 2-octyl methyl ether with complete inversion. shsbnu.net This stereochemical outcome is a hallmark of the S-N-2 mechanism, where the nucleophile attacks the carbon center from the side opposite to the leaving group.

However, the degree of inversion can be influenced by the solvent composition. In mixed solvent systems, such as aqueous dioxane, the amount of inverted product decreases as the concentration of the non-nucleophilic co-solvent (dioxane) increases. scribd.com This observation suggests a more complex mechanism than a simple, one-step S-N-2 displacement.

While inversion of configuration is a dominant feature, partial racemization is also frequently observed in the solvolysis of 2-octyl sulfonates, particularly in mixed solvents. This racemization is not necessarily indicative of a free carbocation intermediate as in a pure S-N-1 reaction. Instead, it can arise from competing, stereospecific reaction pathways. shsbnu.net

| Solvent System | Product | Stereochemical Outcome | Reference |

|---|---|---|---|

| Pure Water | 2-Octanol | Complete Inversion | shsbnu.net |

| Pure Methanol | 2-Octyl Methyl Ether | Complete Inversion | shsbnu.net |

| Aqueous Dioxane | 2-Octanol | Partial Racemization (due to competing solvent attack) | shsbnu.netresearchgate.net |

| Methanolic Acetone | 2-Octyl Methyl Ether and 2-Octanol | Partial Racemization (due to competing solvent attack) | shsbnu.net |

Role of Ion Pairs as Intermediates in Solvolysis

The concept of ion pairs as intermediates is crucial to understanding the "borderline" behavior of 2-octyl sulfonate solvolysis. researchgate.netacs.org Evidence suggests that even in reactions that proceed with a high degree of inversion, the reaction may not be a simple one-step process. Instead, an intimate ion pair may be formed in the rate-determining step. researchgate.net This ion pair can then be attacked by a nucleophile, leading to the final product.

The stereochemical outcome of the reaction can depend on the fate of this ion pair. In some solvent systems, the ion pair serves as an asymmetric substrate for nucleophilic attack, resulting in inverted products. researchgate.net In other, less ionizing solvents, the ion pair may have a longer lifetime, allowing for racemization to occur before nucleophilic attack. researchgate.net The presence of salts can also influence the reaction by affecting the stability and reactivity of these ion-pair intermediates. acs.org

Influence of Solvent Polarity and Nucleophilicity on Reaction Rates

The rate of nucleophilic substitution reactions involving octyl methanesulfonate is significantly influenced by the properties of the solvent, particularly its polarity and nucleophilicity. libretexts.orgwikipedia.org

Solvent Polarity: Polar solvents are generally better at stabilizing the charged transition states and intermediates involved in both S-N-1 and S-N-2 reactions. numberanalytics.com For reactions proceeding through an S-N-1-like mechanism with the formation of ion pairs, an increase in solvent polarity can accelerate the reaction by facilitating the ionization of the substrate. numberanalytics.com

Solvent Nucleophilicity: In S-N-2 reactions, the solvent can also act as the nucleophile. The rate of these solvolysis reactions will depend on the nucleophilic strength of the solvent. wikipedia.org However, in mixed solvent systems, a less nucleophilic but polar solvent can still influence the reaction rate by affecting the stability of the transition state. numberanalytics.com For example, the reaction of sodium acetate (B1210297) with methyl iodide is significantly faster in dimethylformamide (DMF) than in methanol, even though both have similar dielectric constants. This is because methanol, a protic solvent, can hydrogen bond with the acetate nucleophile, reducing its reactivity. libretexts.org

Effect of Leaving Group Nucleofugacity in Aliphatic Substitutions

The methanesulfonate group (mesylate) is an excellent leaving group in nucleophilic substitution reactions. researchgate.net Its effectiveness, or nucleofugacity, is due to the stability of the resulting methanesulfonate anion, which is the conjugate base of the strong acid, methanesulfonic acid. reddit.com The negative charge on the anion is effectively delocalized over the three oxygen atoms, making it a weak base and therefore a good leaving group. researchgate.net

Elimination Reactions

Elimination reactions are a key class of reactions for alkyl sulfonates, including this compound. These reactions involve the removal of a molecule, typically leading to the formation of an alkene.

Competition Between Substitution and Elimination Pathways

As a secondary alkyl sulfonate, this compound is a substrate where nucleophilic substitution (SN2) and bimolecular elimination (E2) pathways are in direct competition. The methanesulfonate group is an excellent leaving group, facilitating both reaction types. The outcome of the reaction—whether it yields a substitution product or an elimination product (an octene isomer)—is highly dependent on several factors, primarily the nature of the reacting nucleophile/base, solvent, and temperature.

Generally, strong, bulky bases favor the E2 pathway. These bases, such as potassium tert-butoxide, can more easily abstract a beta-hydrogen due to steric hindrance, which impedes a direct attack on the carbon atom bearing the leaving group (an SN2 attack). Conversely, strong, non-bulky nucleophiles, like azide (B81097) or cyanide ions, tend to favor the SN2 pathway, leading to substitution products. Studies on similar secondary alkyl halides, such as 2-chlorooctane, have shown that reaction with sodium cyanide can yield a mixture of products, with substitution being the major pathway (85-90%) and elimination accounting for a smaller fraction (10-15%). core.ac.uk This highlights that even with good nucleophiles, some degree of elimination is expected.

The stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the beta-hydrogen and the methanesulfonate leaving group. This specific geometric alignment allows for the smooth, concerted process of bond breaking and bond formation that characterizes the E2 mechanism. cambridge.orgias.ac.in Increasing the reaction temperature generally favors elimination over substitution. acs.org

The table below summarizes the general principles governing the competition between SN2 and E2 reactions for a secondary substrate like this compound.

| Factor | Favors SN2 Pathway | Favors E2 Pathway | Rationale |

|---|---|---|---|

| Nucleophile/Base | Strong, non-bulky nucleophiles (e.g., I⁻, Br⁻, CN⁻, N₃⁻) | Strong, sterically hindered bases (e.g., t-BuO⁻) | Bulky bases are sterically hindered from attacking the carbon atom, making proton abstraction more likely. nih.gov Good nucleophiles with low basicity readily attack the electrophilic carbon. ias.ac.in |

| Temperature | Lower temperatures | Higher temperatures | Elimination reactions have higher activation energies than substitution reactions and are more entropically favored. acs.org |

| Solvent | Polar aprotic solvents (e.g., DMSO, Acetone) | Less critical than the base, but solvent can influence base strength. | Polar aprotic solvents solvate the cation but leave the nucleophile relatively free and highly reactive for substitution. nih.gov |

Catalytic Reaction Mechanisms

Catalysis provides an alternative, often more efficient, route for reactions involving this compound. Phase-transfer catalysis, in particular, has been extensively studied.

Phase-Transfer Catalysis in Reactions of this compound

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). For reactions involving this compound, which is soluble in organic solvents, and an inorganic nucleophile, which is soluble in water, a phase-transfer catalyst is used to transport the nucleophilic anion from the aqueous phase to the organic phase where the reaction occurs. Quaternary ammonium (B1175870) or phosphonium (B103445) salts are common catalysts for this purpose.

The general mechanism involves the catalyst cation (Q⁺) exchanging its original anion for the nucleophilic anion (Y⁻) at the interface of the two phases. The newly formed lipophilic ion pair, [Q⁺Y⁻], then migrates into the organic phase. Here, the nucleophile Y⁻ is poorly solvated and thus highly reactive towards the this compound substrate. After the nucleophilic substitution reaction, the leaving group (methanesulfonate) is transported back to the aqueous phase by the catalyst, completing the catalytic cycle.

Kinetic Models of Triphase Catalysis

Triphase catalysis is a variation of PTC where the catalyst is immobilized on a solid support, such as a polymer resin, creating a third phase. This approach simplifies catalyst recovery and product purification. Kinetic studies of reactions with n-octyl methanesulfonate using immobilized quaternary ammonium salts (triphase catalysts) have shown that the reactions follow pseudo-first-order kinetics. The observed rate is directly proportional to the concentration of the catalyst in the organic phase.

Impact of Catalyst Structure and Immobilization on Reaction Rates

The structure of the phase-transfer catalyst has a significant impact on the rate of reactions involving this compound. In triphase catalysis, studies using immobilized quaternary salts on a polystyrene backbone have revealed several key findings:

Alkyl Chain Length: The catalytic activity for the reaction of n-octyl methanesulfonate increases as the size of the alkyl groups on the immobilized quaternary cation increases (e.g., from ethyl to n-butyl). This is attributed to the increased lipophilicity of the catalyst, which enhances the transfer of the active anion into the organic environment of the catalyst's active sites.

The following table presents data on the effect of catalyst structure on the observed rate constant for the reaction of n-octyl methanesulfonate with potassium iodide.

| Immobilized Cation | Observed Rate Constant (kobsd x 105, s-1) |

|---|---|

| [Resin]-CH₂N⁺(C₂H₅)₃ | 1.43 |

| [Resin]-CH₂N⁺(n-C₃H₇)₃ | 2.48 |

| [Resin]-CH₂N⁺(n-C₄H₉)₃ | 4.43 |

| [Resin]-CH₂P⁺(n-C₄H₉)₃ | 4.62 |

Effects of Pressure and Solvent Density on Reaction Kinetics

The kinetics of PTC reactions can be influenced by external parameters such as pressure and the density of the solvent medium, particularly when using supercritical fluids like carbon dioxide (scCO₂). Research on the nucleophilic displacement on n-octyl methanesulfonate has been conducted under liquid-supercritical phase-transfer catalysis (LSc-PTC) conditions, using a biphasic system of scCO₂ and water.

In this system, CO₂ pressure plays a critical role. An increase in pressure leads to a higher density of the scCO₂ phase. This change in density directly affects the solubility of the reactants. For instance, as the CO₂ pressure was increased from 80 to 150 bar at 50°C, the solubility of n-octyl methanesulfonate in the supercritical phase increased six-fold. However, this increased solubility led to a five-fold decrease in the conversion to n-octyl iodide. This counterintuitive result indicates that at higher pressures and densities, the this compound substrate is desorbed from the solid-supported catalyst and dissolves preferentially in the bulk scCO₂ phase, moving it away from the catalytically active sites and thus lowering the reaction rate.

These findings demonstrate that for PTC reactions in supercritical fluids, there is a complex interplay between pressure, solvent density, reactant solubility, and catalyst interaction that must be optimized to achieve efficient conversion.

Role of Acid Catalysts in Organic Transformations

Acid catalysis is fundamental to many organic reactions, including those involving the formation of sulfonate esters like this compound. The formation of sulfonate esters from a sulfonic acid and an alcohol requires acidic conditions to proceed. pqri.org Strong acids are typically employed to catalyze the hydrolysis and transesterification of esters. wikipedia.org In the context of sulfonate ester formation, the acid catalyst protonates the alcohol, enhancing its suitability as a leaving group. This activation enables the subsequent nucleophilic attack by the sulfonate anion on the protonated alcohol, leading to the formation of the sulfonate ester and water. pqri.org

The mechanism for acid-catalyzed ester formation is critical, as it dictates the reaction's dependency on the concentration of the reactants and the catalyst. Research has shown that sulfonate ester formation rates are directly dependent on the concentrations of the sulfonate anion and the protonated alcohol in the solution. acs.org An extreme set of conditions is necessary to promote the formation of sulfonate esters, generally requiring high concentrations of both the sulfonic acid and the alcohol, with minimal water present. acs.org Acids that are weaker than sulfonic acids, such as phosphoric acid, have been found to be ineffective at catalyzing this transformation, even in the absence of water and with a high concentration of sulfonate anions. pqri.orgacs.org This underscores the necessity of a strong acid catalyst to sufficiently protonate the alcohol and facilitate the reaction. acs.org

Solid acid catalysts, which are insoluble in the reaction medium, represent an important class of catalysts used in industrial chemistry. wikipedia.org Examples include polystyrene sulfonate, zeolites, and Nafion, a superacidic material with a perfluorinated backbone. wikipedia.orgnih.gov These heterogeneous catalysts are advantageous due to their ease of separation and recyclability. nih.govbohrium.com

| Condition | Role / Finding | Source |

|---|---|---|

| Strong Acid Catalyst | Essential for protonating the alcohol, making it a better leaving group. Weaker acids are ineffective. | pqri.orgacs.org |

| High Reactant Concentration | High concentrations of both sulfonic acid and alcohol are required to drive the reaction forward. | acs.org |

| Low Water Content | The presence of water can inhibit ester formation and promote the reverse reaction (hydrolysis). | pqri.orgacs.org |

| Neutralization | The reaction is completely inhibited if the acid present is neutralized by even a slight excess of base. | acs.org |

Ionic Liquid-Mediated Catalysis

Ionic liquids (ILs), which are salts with low melting points, have gained significant attention as alternative reaction media due to their unique properties, such as low vapor pressure, high thermal stability, and tunable polarity. google.comacs.org They can function as both the solvent and the catalyst in chemical transformations. researchgate.net

In reactions involving sulfonate esters, ionic liquids have proven to be effective media. For instance, the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim]BF4) has been successfully used as a solvent for the synthesis of unsymmetrical diaryl ethers. mdpi.compsu.edu This process involves the reaction of aryl methanesulfonates with activated aryl halides in the presence of anhydrous potassium phosphate (B84403) (K3PO4). mdpi.compsu.edu The mechanism proceeds through a tandem deprotection of the aryl methanesulfonate to generate a phenoxide in situ, followed by a nucleophilic aromatic substitution (SNAr) reaction with the aryl halide. mdpi.com This method is notable for its efficiency with a range of substrates, including electron-poor aryl methanesulfonates which are typically unreactive in other systems. mdpi.com A significant advantage of this system is the ease of product separation and the ability to recycle the ionic liquid without a noticeable decrease in efficiency. psu.edu

| Aryl Methanesulfonate (R¹) | Aryl Halide (R², X) | Yield (%) | Source |

|---|---|---|---|

| 4-Nitrophenyl | 4-Fluoronitrobenzene | 85 | mdpi.com |

| 4-Chlorophenyl | 4-Fluoronitrobenzene | 88 | mdpi.com |

| Phenyl | 4-Chlorobenzonitrile | 78 | mdpi.com |

| 4-tert-Butylphenyl | 4-Fluoronitrobenzene | 80 | mdpi.com |

Furthermore, ionic liquids with surface-active properties have been investigated for their role in micellar catalysis. rsc.org Imidazolium-based ionic liquids with sulfonate anions, such as 1-dodecyl-3-methylimidazolium (B1224283) methanesulfonate ([C12mim]OMs), have been synthesized and studied for their ability to form aggregates in water and catalyze nucleophilic substitution reactions. rsc.org The choice of the ionic liquid's anion can dramatically influence the outcome of a chemical reaction. rsc.org For example, in the reaction of toluene (B28343) with nitric acid, using a methanesulfonate ([OMs]) anion led to the oxidation of the methyl group, while other anions resulted in nitration. rsc.org

The reaction between n-octyl methanesulfonate and potassium bromide has also been studied under phase-transfer catalysis (PTC) conditions, which are closely related to ionic liquid systems. In a water-chlorobenzene biphasic system, the observed reaction rates varied significantly depending on the phase-transfer catalyst used. chemistrydocs.com

Mechanistic Probes in Solvolysis Studies

Studies have established that during the solvolysis of 2-octyl methanesulfonate in solvent mixtures like aqueous dioxane, the solvent molecules themselves act as competing nucleophiles. shsbnu.net The reaction proceeds through a rate-determining formation of an intimate ion pair. researchgate.netacs.org This ion pair can then be attacked by a nucleophile.

The stereochemical outcome depends on the attacking species:

Attack by Water: A backside attack by a water molecule on the ion pair leads to the formation of 2-octanol with an inverted configuration. shsbnu.netresearchgate.net

Attack by Dioxane: A backside attack by a dioxane molecule (from the solvent) also occurs with inversion, forming an intermediate oxonium ion. shsbnu.net This oxonium ion is then attacked by water, which results in a second inversion at the carbon center. This double-inversion sequence ultimately yields 2-octanol with a retained configuration. shsbnu.net

The "racemization" observed is therefore a result of the competition between a single inversion process (attack by water) and a double inversion process (initial attack by dioxane). shsbnu.net This is supported by the finding that the solvolysis of optically active 2-octyl methanesulfonate in pure water, where dioxane is absent, yields completely inverted 2-octanol. shsbnu.netresearchgate.net

To further probe these mechanisms, nucleophiles like sodium azide are added to the reaction. acs.orgacs.org Azide ions are highly effective at trapping the ion-pair intermediate. shsbnu.netacs.org The attack of the azide ion on the ion pair is a stereospecific process that yields inverted 2-octyl azide. shsbnu.net By competing with the solvent for the intermediate, the added azide can alter the product distribution and the stereochemistry of the resulting alcohol, providing crucial evidence for the existence and reactivity of the ion-pair intermediate. shsbnu.netacs.org

| Solvent System | Primary Product(s) | Stereochemical Result for Alcohol | Inferred Mechanism | Source |

|---|---|---|---|---|

| Pure Water | 2-Octanol | Complete Inversion | Stereospecific backside attack by water (S_N2-like). | shsbnu.netresearchgate.net |

| Aqueous Dioxane | 2-Octanol | Inversion with partial racemization | Competition between direct attack by water (inversion) and a double-inversion via a dioxane intermediate (retention). | shsbnu.netresearchgate.net |

| Aqueous Acetone | 2-Octanol, 2-Octyl methyl ether | Racemization pathway provided by ion pairs. | Acetone competes as a nucleophile, forming an acetoxonium ion intermediate. | shsbnu.netresearchgate.net |

| Aqueous Dioxane with NaN₃ | 2-Octanol, 2-Octyl azide | Increased inversion in the alcohol product. | Azide ion traps the ion-pair intermediate, producing inverted azide and reducing the pathway to retained alcohol. | shsbnu.netacs.org |

Applications of Octyl Methanesulfonate in Advanced Organic Synthesis

As a Versatile Leaving Group in Strategic Bond Formation

The utility of octyl methanesulfonate (B1217627) in organic synthesis is primarily derived from the exceptional ability of the methanesulfonate (mesylate) group to act as a leaving group. pqri.org In nucleophilic substitution reactions, the methanesulfonate anion is a very weak base, making its departure from the electrophilic carbon atom a thermodynamically favorable process. This property is harnessed by synthetic chemists to facilitate the formation of new chemical bonds.

Facilitation of Nucleophilic Attack in Various Transformations

The high reactivity of the methanesulfonate group in octyl methanesulfonate makes the octyl chain susceptible to attack by a wide range of nucleophiles. nbinno.com This reactivity is fundamental to its role as an alkylating agent, where the octyl group is transferred to a nucleophilic substrate.

One illustrative example is the synthesis of 8-azidothis compound. In this transformation, an azide (B81097) nucleophile displaces the methanesulfonate group from an appropriate precursor, demonstrating the facility with which the mesylate group is substituted. This azido (B1232118) derivative can then be used in further synthetic steps, such as the construction of bioactive molecules.

Another notable application is found in the chemistry of 4-octylphenethyl methanesulfonate, a more complex derivative. The methanesulfonate portion of this molecule renders the adjacent ethyl group highly reactive towards nucleophilic substitution, making it a versatile precursor for a variety of functionalized organic molecules. nbinno.com The lipophilic octyl chain in this particular compound also influences its interaction with biological systems, highlighting how the octyl group can be strategically incorporated into larger molecules. nbinno.com

Use in Fluorination Reactions

The introduction of fluorine atoms into organic molecules is of great interest in medicinal chemistry and materials science due to the unique properties they impart. Nucleophilic fluorination is a common strategy for forming carbon-fluorine bonds, and alkyl methanesulfonates are effective substrates for these reactions. researchgate.netacs.org The methanesulfonate group's excellent leaving group ability is crucial for the displacement by the relatively weakly nucleophilic fluoride (B91410) ion. researchgate.net

While direct examples specifying this compound in fluorination are not extensively detailed in readily available literature, the general principle of using alkyl methanesulfonates for nucleophilic fluorination is well-established. Reagents such as potassium fluoride (KF) can be used to displace the methanesulfonate group, leading to the formation of the corresponding fluoroalkane. researchgate.net The reaction of this compound with a suitable fluoride source would be expected to yield 1-fluorooctane, a valuable fluorinated organic compound. chemsynthesis.comcymitquimica.comnih.gov The efficiency of such reactions can be influenced by the choice of solvent and the presence of phase-transfer catalysts to enhance the solubility and reactivity of the fluoride salt.

In the Construction of Complex Organic Architectures

The reliability of this compound as an alkylating agent makes it a useful building block in the multistep synthesis of complex organic molecules, including those with significant biological activity.

Role in Multistep Synthetic Sequences for Bioactive Compounds

A clear demonstration of the utility of this compound in this context is its use as a key intermediate in the synthesis of (R)-8-Methylsulfinyloctyl isothiocyanate. This isothiocyanate is a naturally occurring, bioactive compound found in watercress. The synthesis involves the initial preparation of 8-azidooctan-1-ol, which is then converted to 8-azidothis compound. This step is crucial as it activates the terminal carbon of the octyl chain for a subsequent nucleophilic substitution with a thioacetate (B1230152). The resulting thioacetate is then further transformed to afford the target isothiocyanate. This synthetic route highlights how the predictable reactivity of the methanesulfonate group allows for the sequential and controlled introduction of different functional groups to build a complex, chiral molecule.

Involvement in Ionic Liquid and Material Science Applications

The unique properties of the methanesulfonate anion have led to its incorporation into ionic liquids and functional materials. Protic ionic liquids (PILs) based on methanesulfonate have been synthesized and investigated for their potential applications, particularly in the development of polymer electrolyte membranes for high-temperature fuel cells. mdpi.comresearchgate.net These materials exhibit good ionic conductivity and thermal stability. mdpi.com

While specific research detailing the use of the octyl cation in combination with a methanesulfonate anion to form an ionic liquid is not widespread, the principles of ionic liquid design suggest that an "this compound" ionic liquid, likely in the form of a quaternary ammonium (B1175870) or imidazolium (B1220033) salt with an octyl chain and a methanesulfonate counter-ion, could be synthesized. The presence of the long octyl chain would be expected to significantly influence the physical properties of the ionic liquid, such as its hydrophobicity, viscosity, and melting point. Such modifications could be desirable for specific applications in materials science, for example, in the development of specialized electrolytes or as functional components in polymer synthesis. mdpi.commdpi.comresearchgate.netsemanticscholar.org Methanesulfonic acid itself is recognized for its role in clean processes and its utility in electrochemical applications and extractive metallurgy due to the high solubility of its metal salts. rsc.org

Optimization of Reaction Conditions and Yields

Achieving high yields and selectivity in reactions involving this compound requires careful optimization of various reaction parameters. The principles governing the optimization of nucleophilic substitution reactions are directly applicable here.

Key factors that influence the outcome of reactions with this compound include:

Temperature: The rate of nucleophilic substitution is generally increased at higher temperatures. However, elevated temperatures can also promote competing elimination reactions, especially with sterically hindered substrates or strongly basic nucleophiles. Studies on the formation of methyl methanesulfonate have shown that lower temperatures dramatically reduce the rate of ester formation. researchgate.netresearchgate.net

Solvent: The choice of solvent plays a critical role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are often preferred for SN2 reactions as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

Presence of Water: The presence of water can be detrimental to reactions involving methanesulfonates. Water can hydrolyze the methanesulfonate ester, leading to the formation of the corresponding alcohol and reducing the yield of the desired substitution product. The rate of this hydrolysis is also temperature-dependent. pqri.org

Nature of the Nucleophile: The strength and concentration of the nucleophile will directly impact the reaction rate. Stronger nucleophiles will react more readily with this compound.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize the yield of the desired product and minimize the formation of byproducts.

By carefully controlling these parameters, synthetic chemists can optimize the conditions for reactions involving this compound to achieve high yields and purity of the desired products.

Below is a summary of key considerations for optimizing reactions involving alkyl methanesulfonates:

| Parameter | Effect on Nucleophilic Substitution | Considerations for Optimization |

| Temperature | Increased rate with higher temperature | Balance with potential for side reactions (e.g., elimination) |

| Solvent | Polar aprotic solvents enhance nucleophilicity | Choose a solvent that dissolves all reactants and favors the desired reaction pathway |

| Water Content | Can lead to hydrolysis of the methanesulfonate | Use anhydrous conditions to maximize yield |

| Nucleophile | Stronger nucleophiles lead to faster reactions | Select a nucleophile appropriate for the desired transformation and consider its basicity |

| Reaction Time | Affects conversion and byproduct formation | Monitor reaction progress to determine the optimal endpoint |

Advanced Analytical Characterization and Reaction Monitoring

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide fundamental information about the molecular structure of octyl methanesulfonate (B1217627) by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of octyl methanesulfonate, providing unambiguous information about the carbon-hydrogen framework.

¹H NMR Spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound (CH₃SO₂O(CH₂)₇CH₃), the spectrum is expected to show distinct signals for the methyl group of the mesylate moiety and the different protons along the octyl chain.

¹³C NMR Spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is essential for confirming the carbon backbone of the compound. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of neighboring atoms.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Structure Fragment | ¹H NMR Predicted Shift (ppm) | Multiplicity | ¹³C NMR Predicted Shift (ppm) |

| a | CH₃ -SO₂- | ~ 3.0 | Singlet (s) | ~ 38 |

| b | -O-CH₂ -CH₂- | ~ 4.2 | Triplet (t) | ~ 70 |

| c | -O-CH₂-CH₂ - | ~ 1.7 | Multiplet (m) | ~ 29 |

| d, e, f, g | -(CH₂ )₅- | ~ 1.2-1.4 | Multiplet (m) | ~ 22-32 |

| h | -CH₂ -CH₃ | ~ 1.2-1.4 | Multiplet (m) | ~ 22.6 |

| i | -CH₂-CH₃ | ~ 0.9 | Triplet (t) | ~ 14 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

When subjected to Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule (molecular weight: 208.32 g/mol ) undergoes predictable fragmentation. chemguide.co.uk The molecular ion peak ([M]⁺˙) at m/z 208 may be observed, though it is often weak or absent for long-chain esters. The fragmentation pattern provides crucial structural information. rroij.com

Key fragmentation pathways include:

Loss of the octyl group: Cleavage of the O-C₈H₁₇ bond can lead to a fragment corresponding to the methanesulfonic acid radical cation or related ions.

Cleavage of the octyl chain: The aliphatic chain can fragment, producing a series of carbocations with decreasing m/z values separated by 14 Da (-CH₂-). libretexts.org The C₈H₁₇⁺ ion (m/z 113) is a likely fragment.

Elimination of methanesulfonic acid: A common pathway for alkyl esters is the rearrangement and elimination of a neutral molecule. In this case, elimination of methanesulfonic acid (CH₃SO₃H) from the molecular ion would produce an octene radical cation at m/z 112.

Mesylate group fragments: A peak corresponding to the methanesulfonyl cation ([CH₃SO₂]⁺) at m/z 79 is a characteristic fragment.

Interactive Data Table: Predicted Key Mass Fragments for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 208 | [C₉H₂₀O₃S]⁺˙ | Molecular Ion (M⁺˙) |

| 113 | [C₈H₁₇]⁺ | Loss of ·O-SO₂CH₃ radical |

| 112 | [C₈H₁₆]⁺˙ | Elimination of CH₃SO₃H via rearrangement |

| 97 | [CH₃SO₃]⁺ | Methanesulfonate Cation |

| 79 | [CH₃SO₂]⁺ | Methanesulfonyl Cation |

| 57, 43 | [C₄H₉]⁺, [C₃H₇]⁺ | Fragmentation of the octyl chain |

Techniques for Reaction Progress Monitoring and Kinetic Studies

The synthesis of this compound, typically via the reaction of 1-octanol (B28484) with methanesulfonyl chloride, can be effectively monitored to study reaction kinetics and optimize conditions. This is generally achieved by analyzing aliquots of the reaction mixture at specific time intervals.

Gas Chromatography (GC) is often the method of choice for reaction monitoring. A small sample is withdrawn from the reaction, quenched to stop the reaction, and analyzed. By using an internal standard, the disappearance of starting materials (e.g., 1-octanol) and the appearance of the product (this compound) can be quantified over time. This data allows for the determination of reaction rates, conversion, and yield.

NMR Spectroscopy can also be used for in situ or ex situ reaction monitoring. By observing the change in the relative integrals of characteristic peaks for the reactants and products, the progress of the reaction can be tracked without the need for chromatographic separation. For example, the singlet of the methanesulfonyl chloride protons would decrease while the singlet for the product's mesyl protons appears and increases over time.

Derivatization Strategies for Enhanced Analytical Sensitivity

For the trace-level analysis of alkyl methanesulfonates, which often lack a strong chromophore for UV detection, derivatization is a common strategy to enhance analytical sensitivity. This involves a chemical reaction to convert the analyte into a derivative that is more easily detectable by techniques like high-performance liquid chromatography with ultraviolet detection (HPLC-UV). nih.govnih.gov

Several derivatization reagents have been successfully employed for the analysis of short-chain alkyl methanesulfonates, and these methods can be adapted for this compound. One approach involves using dithiocarbamate (B8719985) salts as nucleophilic reagents. For example, N,N-diethyldithiocarbamate has been used to derivatize methyl and ethyl methanesulfonate. nih.gov The reaction proceeds by nucleophilic attack of the dithiocarbamate on the alkyl group of the sulfonate ester, displacing the methanesulfonate leaving group. The resulting derivative can then be analyzed by HPLC-UV. nih.gov

A similar strategy utilizes sodium dibenzyldithiocarbamate (B1202937) as the derivatization reagent. nih.govresearchgate.net This reagent has been applied to the quantitative analysis of methanesulfonate genotoxic impurities in pharmaceutical ingredients. nih.gov The key parameters of the derivatization reaction, such as solvent, temperature, and reaction time, are optimized to ensure complete conversion. nih.govresearchgate.net The resulting derivatives are typically analyzed using a C18 column with a gradient elution, and detection is performed at a wavelength where the derivative exhibits strong absorbance (e.g., 277 nm or 280 nm). nih.govnih.gov These methods have demonstrated good linearity, low limits of quantitation (often in the parts-per-million range), and high accuracy. nih.gov

The primary requirements for an effective derivatization agent include a fast reaction with the target compound, solubility in the sample matrix, and the formation of a stable derivative with significantly enhanced detectability. nih.gov

Application of Ionic Liquids in Sample Preparation and Extraction

Ionic liquids (ILs) have emerged as versatile and environmentally friendly solvents for sample preparation and extraction in analytical chemistry. researchgate.netmdpi.com Their unique properties, such as negligible vapor pressure, high thermal stability, and tunable solvency, make them attractive alternatives to traditional volatile organic compounds. researchgate.netfrontiersin.org

In the context of alkyl methanesulfonates, ionic liquids have been successfully utilized in liquid-liquid extraction (LLE) methods for their trace analysis in complex matrices like drug substances. One developed method uses a mixture of an ionic liquid, specifically 1-butyl-3-methylimidazolium chloride, water, and acetonitrile (B52724) as the sample-solving medium. The alkyl methanesulfonates are then extracted from this medium using a low-polarity organic solvent like diethyl ether, often with the aid of a supported liquid-liquid extraction cartridge (e.g., Chem Elut) to improve efficiency. The final eluent can be concentrated, leading to high sensitivity with detection limits in the sub-ppm range.

The choice of the ionic liquid's cation and anion is crucial for optimizing extraction efficiency. Studies have shown that for alkyl methanesulfonates, cations with shorter carbon chains and anions with higher electronegativity (like chloride over bromide) can lead to better recovery rates. The extraction efficiency is correlated with the polarity difference between the ionic liquid and the organic extraction solvent.

Ionic liquids can be employed in various extraction modes, including dispersive liquid-liquid microextraction and as part of aqueous two-phase systems. mdpi.com The tunability of ILs allows for the design of task-specific solvents to selectively extract a wide range of organic and inorganic compounds. frontiersin.org This adaptability makes them highly suitable for developing robust sample preparation methods for this compound from diverse sample types.

Theoretical and Computational Studies of Octyl Methanesulfonate Reactivity

Quantum Chemical Calculations on Reaction Energetics and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of nucleophilic substitution (SN2) reactions, which are characteristic of primary alkyl methanesulfonates like octyl methanesulfonate (B1217627). These calculations provide detailed information about the potential energy surface of a reaction, including the structures and energies of reactants, transition states, and products.

For a typical SN2 reaction involving an alkyl methanesulfonate, DFT calculations can model the transition state where the nucleophile attacks the α-carbon and the methanesulfonate leaving group departs. The energy difference between the reactants and this transition state determines the activation energy barrier (ΔE‡), a key factor governing the reaction rate.

A study on the methylation of a meta-phenylene ethynylene foldamer containing N,N-dimethylaminopyridine (DMAP) by various linear alkyl methanesulfonates (from methyl to octyl methanesulfonate) employed DFT calculations to understand the reaction energetics. semanticscholar.org The study revealed that noncovalent interactions between the catalyst's cavity and the substrate's alkyl chain stabilize the transition state, thereby accelerating the reaction. As the alkyl chain length increased, the host-guest interactions became stronger, leading to lower activation barriers. semanticscholar.org While specific energy values for the uncatalyzed reaction of this compound were not the focus, the study computationally demonstrated the influence of substrate structure on transition state stabilization.

Table 1: Calculated Activation Free-Energy Barriers (ΔG‡) for the Methylation of a DMAP-modified Foldamer by Linear Alkyl Methanesulfonates This table is based on data from a study investigating supramolecular catalysis and illustrates the influence of alkyl chain length on reaction energetics within that specific system.

| Alkyl Methanesulfonate | Alkyl Chain | Calculated ΔG‡ (kcal/mol) |

|---|---|---|

| Methyl methanesulfonate | CH3 | 23.2 |

| Ethyl methanesulfonate | C2H5 | 22.5 |

| Propyl methanesulfonate | C3H7 | 21.9 |

| Butyl methanesulfonate | C4H9 | 21.5 |

Source: Adapted from computational data on supramolecular catalysis. semanticscholar.org

These computational approaches are crucial for rationalizing how the methanesulfonate group functions as an excellent leaving group, a property attributed to the stability of the resulting methanesulfonate anion, which is well-supported by computational models of charge distribution.

Molecular Dynamics Simulations of Solvent Effects on Reactivity

Molecular Dynamics (MD) simulations offer a method to study the dynamic behavior of molecules in solution and provide insights into how solvent molecules influence reaction pathways. For reactions involving this compound, the solvent plays a critical role in solvating the reactants, the transition state, and the products. The polarity and protic nature of the solvent can significantly affect the rate of SN2 reactions.

For example, MD simulations have been used to study the nanostructure and local dynamics of ionic liquids composed of 1-alkyl-3-methylimidazolium cations and alkylsulfonate anions (including octylsulfonate). researchgate.net These simulations reveal how the long alkyl chains organize within the liquid and how this structure influences the interactions and dynamics of the ions. Such studies provide a foundation for understanding how the octyl chain of this compound would interact with complex solvent environments, which in turn affects its availability and orientation for reaction. Similarly, MD simulations have explored the interactions of alkyl sulfonates with proteins and their self-assembly in hydrophobic solvents, highlighting the importance of the alkyl chain in mediating interactions with the surrounding medium. mdpi.comrsc.org

Computational Modeling of Stereoselective Processes

When the substitution reaction occurs at a chiral center, computational modeling can be instrumental in predicting and explaining the stereochemical outcome. For secondary alkyl methanesulfonates, such as 2-octyl methanesulfonate, the SN2 reaction is known experimentally to proceed with a complete inversion of stereochemical configuration.

Computational chemistry can model the transition states for both inversion and retention of configuration. By calculating the activation energies for both pathways, it is possible to predict which stereochemical outcome is favored. For an SN2 reaction, the backside attack leading to inversion (the Walden inversion) is significantly lower in energy than the frontside attack that would lead to retention. This is due to minimized steric hindrance and optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the substrate's lowest unoccupied molecular orbital (LUMO) in the backside attack trajectory.

While no specific computational studies modeling the stereoselectivity of 2-octyl methanesulfonate have been identified in the surveyed literature, the principles derived from computational studies of other SN2 reactions are directly applicable. These general models confirm that the energy barrier for the frontside attack is prohibitively high, making the inversion pathway the only viable one under typical SN2 conditions.

Development and Validation of Kinetic Models for Catalytic Systems

The reaction kinetics of this compound have been investigated, particularly in the context of phase-transfer catalysis (PTC). In these systems, a catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of a nucleophile from an aqueous phase to an organic phase where it reacts with the this compound.

Experimental studies have shown that these reactions often follow pseudo-first-order kinetics, where the observed rate constant is linearly related to the concentration of the catalyst in the organic phase. mdpi.comrsc.org This relationship forms the basis for developing a kinetic model. A general model for such a PTC system involves several steps:

Extraction of the nucleophilic anion (Y⁻) from the aqueous phase into the organic phase by the catalyst cation (Q⁺) to form an ion pair (Q⁺Y⁻).

Reaction of the ion pair with this compound (RX) in the organic phase to form the product (RY) and the catalyst-leaving group ion pair (Q⁺X⁻).

Transfer of the leaving group (X⁻) back to the aqueous phase.

Where kobs is the observed pseudo-first-order rate constant, korg is the second-order rate constant in the organic phase, and [QY]org is the concentration of the active catalyst-nucleophile ion pair in the organic phase. Validating such a model involves conducting kinetic experiments where parameters like stirring speed, temperature, and concentrations of the substrate, nucleophile, and catalyst are varied to confirm the proposed mechanism and determine the rate constants.

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry offers predictive power beyond explaining known phenomena. It can be used to forecast the reactivity and selectivity of substrates like this compound under various conditions. For instance, by calculating activation energies, chemists can predict how changes in the nucleophile or solvent will affect the reaction rate.

One area of prediction is the competition between substitution (SN2) and elimination (E2) reactions. For a primary substrate like 1-octyl methanesulfonate, SN2 is heavily favored over E2, especially with non-bulky nucleophiles. Computational models can quantify this preference by calculating the activation barriers for both the SN2 and E2 transition states. The results for similar primary alkyl substrates consistently show a significantly lower barrier for substitution.

Furthermore, computational methods can predict how structural modifications to the alkylating agent affect reactivity. DFT calculations on the methylation of a catalyst by various alkyl methanesulfonates showed that the shape of the alkyl group (linear vs. branched) had a profound impact on the stability of the transition state and, consequently, the reaction rate. semanticscholar.org This type of predictive modeling can guide the selection of substrates and reaction conditions to achieve a desired outcome, minimizing trial-and-error experimentation.

Green Chemistry Perspectives in Octyl Methanesulfonate Research

Minimization of Waste and By-product Formation

Traditional synthetic routes for octyl methanesulfonate (B1217627) and its subsequent reactions often involve purification steps like column chromatography, which generate significant solvent and solid waste. acs.orgnih.gov Research efforts are geared towards minimizing this waste through alternative synthetic strategies.

Phase-transfer catalysis (PTC) has been identified as a highly efficient and green technology capable of minimizing industrial waste. sciencenet.cn In the context of octyl methanesulfonate, PTC facilitates reactions in two-phase systems, which can lead to cleaner reactions and easier product separation, thereby reducing the need for extensive purification and minimizing by-product formation. researchgate.net For instance, in nucleophilic substitution reactions, the methanesulfonate group is irreversibly transferred to the aqueous phase, simplifying work-up and reducing organic waste streams. researchgate.netacs.org

Development of Safer Solvents and Auxiliaries

The choice of solvent plays a critical role in the environmental footprint of a chemical process. Dichloromethane (DCM), a common solvent used in the synthesis and purification of this compound derivatives, is known for its environmental and health concerns. acs.orgnih.gov Consequently, there is a significant drive to replace it with safer alternatives.

Promising green solvents have been explored in reactions involving this compound. 2-Methyltetrahydrofuran (2-MeTHF) , a bio-based solvent, has been successfully used in the synthesis of this compound derivatives. acs.org Water has also been employed as a solvent for the mesylation of primary alcohols to produce compounds like this compound, representing a significant advancement in green process chemistry. researchgate.net

Furthermore, supercritical carbon dioxide (scCO₂) has emerged as an environmentally benign solvent for reactions of n-octyl methanesulfonate under phase-transfer catalysis conditions. sciencenet.cn The use of scCO₂ offers advantages such as simple catalyst recovery and reduced environmental impact compared to conventional organic solvents. sciencenet.cn The table below summarizes the solvents used in reactions involving this compound and their classification.

| Solvent | Classification | Context of Use | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Hazardous | Synthesis and purification | acs.orgnih.gov |

| 2-Methyltetrahydrofuran | Greener Alternative | Synthesis | acs.org |

| Water | Green | Mesylation of primary alcohols | researchgate.net |

| Supercritical CO₂ (scCO₂) | Green | SN2 displacement with PTC | sciencenet.cn |

| Chlorobenzene | Hazardous | Two-phase PTC systems | researchgate.netdokumen.pub |

| Acetone | Usable | Nucleophilic substitution | acs.orggoogle.com |

Integration of Sustainable Catalysis in Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions. In the context of this compound, sustainable catalysis has been primarily explored through the use of phase-transfer catalysts (PTCs) and other catalytic systems that avoid stoichiometric reagents.

Phase-Transfer Catalysis (PTC): PTC is a powerful technique for conducting reactions between reactants in immiscible phases, thereby eliminating the need for harsh conditions or expensive, anhydrous solvents. researchgate.net Various catalysts have been studied for nucleophilic substitution reactions of n-octyl methanesulfonate: